molecular formula C9H8O4 B181171 2-(2-Formylphenoxy)acetic acid CAS No. 6280-80-4

2-(2-Formylphenoxy)acetic acid

Cat. No. B181171
CAS RN: 6280-80-4
M. Wt: 180.16 g/mol
InChI Key: ANWMNLAAFDCKMT-UHFFFAOYSA-N
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Description

“2-(2-Formylphenoxy)acetic acid”, also known as “ortho-Formylphenoxyacetic acid” or “2-Carboxymethoxybenzaldehyde”, is a chemical compound with the molecular formula C9H8O4 . It has a molecular weight of 180.1574 .


Synthesis Analysis

The synthesis of “2-(2-Formylphenoxy)acetic acid” has been reported in several studies. For instance, it has been used to synthesize azomethine derivatives . It was also used in the preparation of ligands L(1)H(2) and L(2)H(2) . Another study reported the condensation of (2-formylphenoxy)acetic acid with various diamines to produce a series of six mononuclear Co(II) complexes .


Molecular Structure Analysis

The molecular structure of “2-(2-Formylphenoxy)acetic acid” can be viewed as a 2D Mol file or as a computed 3D SD file . A series of six mononuclear Co(II) complexes featuring ligands derived from a hexadentate Schiff base family, originating from the condensation of (2-formylphenoxy)acetic acid with various diamines, were found to uniquely prefer a trigonal prism geometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Formylphenoxy)acetic acid” include a density of 1.3±0.1 g/cm3, a boiling point of 364.0±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 45.9±0.3 cm3, and it has a polar surface area of 64 Å2 .

Safety And Hazards

The safety data sheet for “2-(2-Formylphenoxy)acetic acid” suggests that it should not be used for food, drug, pesticide, or biocidal product use . It should be stored in a well-ventilated place and kept in a tightly closed container . In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

The future directions for “2-(2-Formylphenoxy)acetic acid” could involve its use in the synthesis of new compounds. For instance, it has been used to synthesize a series of six mononuclear Co(II) complexes . These complexes hold promising potential for further functionalization, offering opportunities to enhance their properties, particularly towards developing zero-field single-molecule magnets .

properties

IUPAC Name

2-(2-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWMNLAAFDCKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064196
Record name Acetic acid, (2-formylphenoxy)-
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(2-Formylphenoxy)acetic acid

CAS RN

6280-80-4
Record name (2-Formylphenoxy)acetic acid
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Record name 2-Formylphenoxyacetic acid
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Record name 2-(2-Formylphenoxy)acetic acid
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Synthesis routes and methods

Procedure details

A solution of NaOH (13.3 g; 0.33 mole) in water (34.4 ml) was carefully added, with cooling, to a mixture of chloroacetic acid (15.8 g; 0.17 mole) and salicylaldehyde (20.3 g; 0.17 mole) in water (134 ml). The mixture was heated to 75° C. with magnetic stirring to facilitate dissolution. The warm solution was pumped through the CMR (15 ml/minute; 170°-2° C.; 700 kPa) and carefully acidified with conc. HCl (32 ml). After steam distillation to recover unreacted salicylaldehyde (6.0 g), the residue was cooled and the product, m.p. 130°-1° C., crystallised, filtered off and dried (7.9 g; 37% yield based on consumed salicylaldehyde). For a conventional preparation see ref.12.
Name
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
34.4 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
20.3 g
Type
reactant
Reaction Step Two
Name
Quantity
134 mL
Type
solvent
Reaction Step Two
Name
Quantity
32 mL
Type
reactant
Reaction Step Three

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